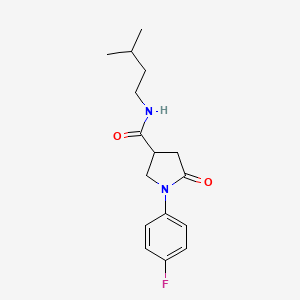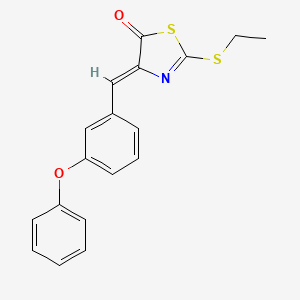![molecular formula C18H19NO4 B5211091 3-[(2,5-dimethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5211091.png)
3-[(2,5-dimethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,5-dimethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one, also known as DAPK1 inhibitor, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a potent inhibitor of death-associated protein kinase 1 (DAPK1), an enzyme that plays a critical role in various biological processes, including cell death, autophagy, and inflammation.
Mechanism of Action
3-[(2,5-dimethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one inhibitor works by inhibiting the activity of this compound, an enzyme that plays a critical role in various biological processes, including cell death, autophagy, and inflammation. This compound inhibitor binds to the catalytic domain of this compound, preventing its activity and leading to the inhibition of downstream signaling pathways that are involved in cell death and inflammation.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the prevention of neuronal death in neurodegenerative diseases, and the reduction of inflammation in animal models of inflammatory diseases. This compound inhibitor has also been shown to have a role in autophagy, a process by which cells degrade and recycle cellular components.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-[(2,5-dimethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one inhibitor is its potency and specificity for this compound, making it a useful tool for studying the role of this compound in various biological processes. However, one limitation of this compound inhibitor is its potential off-target effects, which may affect the interpretation of experimental results.
Future Directions
There are several future directions for research on 3-[(2,5-dimethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one inhibitor, including the development of more potent and specific inhibitors, the investigation of the role of this compound in other biological processes, and the testing of this compound inhibitor in animal models of disease. Additionally, the use of this compound inhibitor in combination with other therapies may provide new opportunities for the treatment of cancer, neurodegenerative diseases, and inflammatory diseases.
Conclusion:
In conclusion, this compound inhibitor is a potent and specific inhibitor of this compound that has potential applications in various scientific research areas, including cancer, neurodegenerative diseases, and inflammation. The synthesis method of this compound inhibitor has been optimized to produce high yields of pure this compound inhibitor, making it suitable for use in scientific research. The mechanism of action of this compound inhibitor involves the inhibition of this compound activity, leading to the inhibition of downstream signaling pathways that are involved in cell death and inflammation. This compound inhibitor has several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the prevention of neuronal death in neurodegenerative diseases, and the reduction of inflammation in animal models of inflammatory diseases. While this compound inhibitor has some limitations, such as potential off-target effects, there are several future directions for research on this compound inhibitor, including the development of more potent and specific inhibitors and the investigation of the role of this compound in other biological processes.
Synthesis Methods
The synthesis of 3-[(2,5-dimethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one inhibitor involves a multi-step process that includes the reaction of 2,5-dimethoxyaniline with 4-methoxybenzaldehyde to form this compound. The final product is obtained by purification and crystallization. This synthesis method has been optimized to produce high yields of pure this compound inhibitor, making it suitable for use in scientific research.
Scientific Research Applications
3-[(2,5-dimethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one inhibitor has been studied for its potential applications in various scientific research areas, including cancer, neurodegenerative diseases, and inflammation. In cancer research, this compound inhibitor has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines. In neurodegenerative disease research, this compound inhibitor has been studied for its potential to prevent neuronal death and improve cognitive function. In inflammation research, this compound inhibitor has been shown to reduce inflammation and improve outcomes in animal models of inflammatory diseases.
properties
IUPAC Name |
(E)-3-(2,5-dimethoxyanilino)-1-(4-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-21-14-6-4-13(5-7-14)17(20)10-11-19-16-12-15(22-2)8-9-18(16)23-3/h4-12,19H,1-3H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJRUGQHYYOIQM-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CNC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

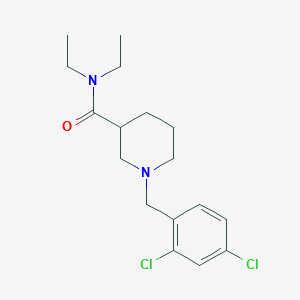

![3,6-dichloro-7-methoxy-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1-benzothiophene-2-carboxamide](/img/structure/B5211021.png)
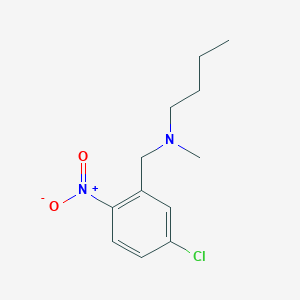
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(5-methoxy-2,6-dinitro-3-pyridinyl)amino]benzenesulfonamide](/img/structure/B5211034.png)
![4-chloro-3-[(phenylacetyl)amino]benzoic acid](/img/structure/B5211051.png)
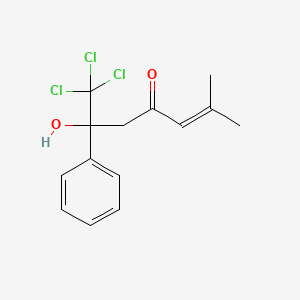
![N-{1-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide](/img/structure/B5211071.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5211079.png)
![N-{1-benzoyl-3-[4-(benzoylamino)phenyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5211088.png)
![6-(2-bromo-5-methoxyphenyl)-3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5211094.png)
![N-methyl-1-(2-phenyl-1,3-thiazol-4-yl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5211096.png)
